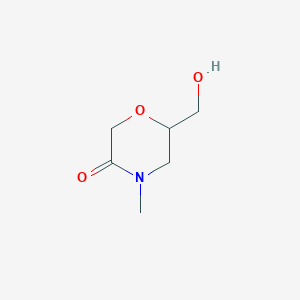

6-(Hydroxymethyl)-4-methylmorpholin-3-one

Description

The study of 6-(hydroxymethyl)-4-methylmorpholin-3-one provides a window into the intricate world of heterocyclic chemistry, where the arrangement of atoms in a ring structure dictates the compound's properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-2-5(3-8)10-4-6(7)9/h5,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLLDQXUZQCNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OCC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Hydroxymethyl 4 Methylmorpholin 3 One and Its Analogues

Strategies for Ring Formation and Cyclization Reactions

The construction of the morpholin-3-one (B89469) core is the critical step in the synthesis of the target compound and its analogues. Various strategies have been developed, ranging from classical intermolecular and intramolecular cyclizations to more advanced catalytic asymmetric reactions.

Intermolecular strategies involve the coupling of two distinct linear precursors to form the heterocyclic ring in a single step. A common approach involves the reaction of an α-haloacetyl halide with an N-substituted amino alcohol. For instance, the reaction between 2-(methylamino)ethanol (B44016) and a suitable three-carbon electrophilic partner can lead to the formation of the morpholinone ring. Another versatile intermolecular approach is the [4+2] cycloaddition, where a diene and a dienophile react to form a six-membered ring. While not directly forming the morpholinone, this method can generate precursors that are readily converted to the desired heterocyclic system. Formal [4+1] cycloaddition reactions have also been developed for synthesizing related spirocyclic oxindole (B195798) scaffolds, demonstrating the utility of this approach in building complex heterocyclic systems from open-chain precursors. researchgate.net

Intramolecular cyclization is a powerful strategy that involves forming the heterocyclic ring from a single linear substrate containing all the necessary atoms. This method benefits from favorable entropic factors. A typical precursor for the synthesis of a 6-substituted morpholin-3-one would be an N-(2-hydroxyethyl) substituted α-amino acid or its derivative. For example, an N-methylated serine derivative could be cyclized under appropriate conditions to yield the 6-(hydroxymethyl)morpholin-3-one (B1523583) core. The cyclization can be promoted by activating the carboxylic acid group, followed by nucleophilic attack from the tethered hydroxyl group. youtube.com This strategy offers excellent control over stereochemistry, particularly when starting from enantiomerically pure amino acids. youtube.com Nitrone-based intramolecular 1,3-dipolar cycloadditions represent another useful synthetic approach, generating isoxazolidine (B1194047) rings that can be further transformed into amino alcohol precursors for morpholinones. orgsyn.org

The demand for enantiomerically pure pharmaceuticals has spurred the development of asymmetric synthesis methods. Organocatalysis has emerged as a powerful tool for constructing chiral molecules, including heterocyclic compounds. nih.gov Asymmetric [3+2] and [4+2] cycloaddition reactions catalyzed by chiral phosphoric acids or cinchona-derived squaramides can produce highly functionalized and enantioenriched heterocyclic systems. mdpi.comnih.govrsc.org For instance, a chiral phosphoric acid can catalyze the [4+2] cycloaddition of 2-(arylamino)ethan-1-ols with glyoxals to produce C3-substituted morpholinones with high enantioselectivity. acs.org This domino reaction proceeds through a heteroannulation followed by a 1,2-aryl/alkyl shift. acs.org

Table 1: Examples of Organocatalytic Asymmetric Cycloaddition Reactions

| Reaction Type | Catalyst | Reactants | Product Type | Stereoselectivity |

|---|---|---|---|---|

| [4+2] Cycloaddition | Chiral Phosphoric Acid | 3-Vinylindoles, ortho-Quinone Methides | Indole-containing Chromans | up to 93:7 dr, 98% ee mdpi.com |

| [3+2] Cycloaddition | Quinine-derived Squaramide | 4-(Alk-1-en-1-yl)-3-cyanocoumarins, Imines | Pyrrolidine Derivatives | High enantio- and diastereoselectivity nih.gov |

| Formal [3+2] Cycloaddition | Dihydroquinine-derived Squaramide | α-Isocyanoacetates, 1-Azadienes | Dihydropyrroles | >20:1 dr, 97% ee rsc.org |

| Aza-Benzilic Ester Rearrangement | Chiral Phosphoric Acid | Aryl/alkylglyoxals, 2-(Arylamino)ethan-1-ols | C3-Substituted Morpholinones | High enantioselectivity acs.org |

dr = diastereomeric ratio; ee = enantiomeric excess

Transition metal catalysis provides efficient pathways for constructing complex molecular architectures. Zinc chloride (ZnCl₂) has been identified as an effective catalyst for the cyclizative 1,2-rearrangement of α-iminium/imine hemiacetals, which are formed in situ from achiral linear compounds like 2,3-diketoesters and 2-aminoethanols. nih.govresearchgate.net This methodology allows for the efficient synthesis of morpholinones bearing challenging aza-quaternary stereocenters at the C3 position. nih.govresearchgate.net The reaction is notable for its broad substrate scope and tolerance of various functional groups on the aryl group of the diketoester, including both electron-donating and electron-withdrawing substituents. researchgate.net This method represents a formal asymmetric aza-benzilic ester rearrangement. acs.orgresearchgate.net

Table 2: Substrate Scope in ZnCl₂-Catalyzed Synthesis of C3-Disubstituted Morpholin-2-ones

| 2,3-Diketoester Aryl Group Substituent | Amine Component | Product | Yield |

|---|---|---|---|

| 4-Fluorophenyl | 2-(Phenylamino)ethan-1-ol | 3-(4-Fluorophenyl)-3-hydroxy-4-phenylmorpholin-2-one | Moderate |

| 4-Methoxyphenyl | 2-(Phenylamino)ethan-1-ol | 3-Hydroxy-3-(4-methoxyphenyl)-4-phenylmorpholin-2-one | Good |

| 3-(Trifluoromethyl)phenyl | 2-(Phenylamino)ethan-1-ol | 3-Hydroxy-4-phenyl-3-(3-(trifluoromethyl)phenyl)morpholin-2-one | Moderate |

| 2-Naphthyl | 2-(Phenylamino)ethan-1-ol | 3-Hydroxy-3-(naphthalen-2-yl)-4-phenylmorpholin-2-one | Good |

Data synthesized from findings in referenced literature. researchgate.net

Rhodium(II) acetate (B1210297) is an exceptionally effective catalyst for transformations involving diazo compounds, leading to the formation of rhodium carbene intermediates. caltech.edu These reactive species can undergo various reactions, including C-H insertion, which can be exploited for the synthesis of heterocyclic rings. caltech.eduorganic-chemistry.org In an intramolecular context, a suitably functionalized diazo compound can undergo a rhodium-catalyzed C-H or X-H (X = O, N) insertion to form the morpholinone ring. nih.gov For example, a precursor containing a diazoacetyl group and a tethered N-(2-hydroxyethyl)amino moiety could cyclize via an intramolecular O-H insertion. nih.gov This methodology is particularly powerful for creating substituted morpholines and can be rendered asymmetric by using chiral rhodium(II) carboxylate catalysts, achieving high enantioselectivity in the formation of β-chiral sulfonamides through intermolecular C-H insertion. organic-chemistry.orgnih.gov

Functional Group Interconversions and Derivatization at the Hydroxymethyl Moiety

Once the 6-(hydroxymethyl)-4-methylmorpholin-3-one core is synthesized, the primary alcohol of the hydroxymethyl group serves as a versatile handle for further derivatization. Standard functional group interconversion (FGI) techniques can be applied to introduce a wide range of functionalities, enabling the synthesis of diverse analogues. ub.edumit.edu

The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). ub.edu These sulfonates are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of halides, azides, nitriles, and other nucleophiles with inversion of configuration (Sₙ2). ub.edu

Direct conversion of the alcohol to an alkyl halide is also a common transformation. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding chloride or bromide, respectively. ub.edu The Appel reaction, using triphenylphosphine (B44618) and a carbon tetrahalide (e.g., CCl₄, CBr₄), provides another mild method for this conversion. ub.edu

Table 3: Selected Reagents for Functional Group Interconversion of a Primary Alcohol

| Desired Functional Group | Reagent(s) | Reaction Type |

|---|---|---|

| O-Tosylate (-OTs) | Tosyl chloride (TsCl), pyridine | Sulfonylation |

| O-Mesylate (-OMs) | Mesyl chloride (MsCl), triethylamine (B128534) | Sulfonylation |

| Alkyl Chloride (-Cl) | Thionyl chloride (SOCl₂), pyridine | Halogenation |

| Alkyl Chloride (-Cl) | Triphenylphosphine (PPh₃), CCl₄ | Appel Reaction |

| Alkyl Bromide (-Br) | Phosphorus tribromide (PBr₃) | Halogenation |

| Alkyl Iodide (-I) | PPh₃, Iodine (I₂), imidazole | Halogenation |

| Azide (B81097) (-N₃) | Diphenylphosphoryl azide (DPPA), DBU | Azidation |

This table presents common transformations applicable to the hydroxymethyl group. ub.edumit.edu

Nucleophilic Substitution Reactions

The primary alcohol of this compound is a versatile functional handle that can be readily converted into other groups via nucleophilic substitution. Direct substitution of the hydroxyl group is challenging due to its poor leaving group nature (OH-). Therefore, a two-step activation-displacement sequence is typically employed. The hydroxyl group is first converted into a better leaving group, such as a tosylate, mesylate, or a halide.

A more direct and modern approach involves the use of activating agents that facilitate in situ conversion and substitution. Mechanochemical methods, for instance, have been developed for the nucleophilic substitution of alcohols, offering a solvent-free and efficient alternative. nih.gov In these methods, an alcohol is milled with an activating reagent, such as fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH), and a base, which generates a reactive O-alkyl isouronium intermediate. This intermediate is then readily displaced by a wide range of nucleophiles, including amines, halides, and oxygen-centered nucleophiles. nih.gov

The table below summarizes various conditions that could be applied for the nucleophilic substitution of the hydroxymethyl group, based on established methodologies for alcohols. nih.govresearchgate.net

| Reagent System | Nucleophile (Nu-H) | Product | Conditions | Notes |

| 1. MsCl, Et₃N2. NaNu | Amines, Azides, Thiols | 6-(Nudomethyl)-4-methylmorpholin-3-one | Stepwise, organic solvent | Classical two-step method via mesylate intermediate. |

| PPh₃, DEAD/DIAD | Carboxylic acids, Imides | 6-(Acyloxymethyl)-4-methylmorpholin-3-one | Mitsunobu reaction conditions | Proceeds with inversion of configuration if applicable. |

| TFFH, K₂HPO₄ | Amines (e.g., Morpholine) | 6-(Aminomethyl)-4-methylmorpholin-3-one | Mechanochemical (ball milling), LAG | Solvent-free, one-jar reaction via isouronium intermediate. nih.gov |

| SOCl₂ or PBr₃ | - | 6-(Chloromethyl)- or 6-(Bromomethyl)-4-methylmorpholin-3-one | Standard halogenation | Provides reactive intermediates for further substitutions. |

This table is illustrative of potential synthetic pathways based on general reactions.

Oxidation and Reduction Transformations

Oxidation and reduction reactions are fundamental for interconverting functional groups and accessing a broader range of analogues.

Oxidation: The primary alcohol in this compound can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant determines the outcome.

To Aldehyde: Mild oxidation conditions using reagents like Dess-Martin periodinane (DMP), Swern oxidation (oxalyl chloride, DMSO, Et₃N), or pyridinium (B92312) chlorochromate (PCC) would yield the corresponding 4-methyl-3-oxo-morpholine-6-carbaldehyde. This aldehyde is a key intermediate for reactions such as reductive amination, Wittig olefination, and aldol (B89426) condensations.

To Carboxylic Acid: Stronger oxidizing agents, such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄), would convert the hydroxymethyl group directly to a carboxylic acid, yielding 4-methyl-3-oxomorpholine-6-carboxylic acid. This derivative can be used for amide bond formation.

Reduction: The 6-(hydroxymethyl) moiety can be synthesized via the reduction of a precursor containing a higher oxidation state functional group at the C6 position.

Reduction of an Ester or Carboxylic Acid: A 6-(alkoxycarbonyl) or 6-carboxy-4-methylmorpholin-3-one precursor can be reduced to the primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Reduction of the Amide Carbonyl: While more challenging, selective reduction of the C3-amide carbonyl without affecting other functional groups could potentially yield the corresponding 4-methylmorpholine (B44366) derivative. This typically requires harsh conditions and specific reagents like borane (B79455) complexes. A review of morpholine (B109124) synthesis indicates that base-catalyzed cyclization followed by reduction is a common pathway. researchgate.net

Acylation Reactions

Acylation of the hydroxymethyl group to form esters is a straightforward and common transformation. This reaction is typically performed to introduce a new functional group, modify the compound's physicochemical properties, or to install a protecting group. Standard acylation methods can be employed, using acylating agents like acid chlorides or acid anhydrides in the presence of a base such as triethylamine or pyridine to neutralize the acid byproduct. researchgate.net

The reaction of this compound with acetic anhydride (B1165640) in the presence of pyridine would yield 6-(acetoxymethyl)-4-methylmorpholin-3-one. Catalytic methods, for instance using a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), can accelerate the reaction, especially with less reactive acylating agents. organic-chemistry.org

Stereoselective Synthesis of Enantiopure this compound Isomers

The C6 position of this compound is a stereocenter. Therefore, controlling the stereochemistry to produce single enantiomers is crucial, as different enantiomers can have distinct biological activities. Stereoselective synthesis can be achieved through several strategic approaches. numberanalytics.com

Chiral Pool Approaches

The chiral pool is the collection of abundant, inexpensive, enantiopure compounds from nature, such as amino acids, sugars, and terpenes, which can be used as starting materials in a synthesis. wikipedia.org This approach incorporates a predefined stereocenter from the starting material into the final product.

For the synthesis of enantiopure this compound, enantiomerically pure amino acids or amino alcohols are ideal starting materials from the chiral pool. researcher.life For example:

(S)-Serine: The methyl ester of (S)-serine can be N-methylated and then N-acylated with 2-chloroacetyl chloride. Subsequent intramolecular Williamson ether synthesis via base-mediated cyclization would yield the morpholin-3-one ring system, with the stereochemistry at C6 being derived directly from the natural (S)-serine.

(R)- or (S)-Glycidol: These chiral epoxides are versatile building blocks. Ring-opening of (R)-glycidol with methylamine (B109427) would produce a chiral amino alcohol, which can then be elaborated through N-acylation and cyclization to form the desired (R)-6-(hydroxymethyl)-4-methylmorpholin-3-one.

A polymer-supported synthesis of morpholine derivatives has been reported starting from immobilized serine and threonine, demonstrating the utility of amino acids in a chiral pool approach. nih.gov

Asymmetric Induction Methods

Asymmetric induction, also known as stereoselective synthesis, creates a new chiral center in a molecule from an achiral or racemic precursor under the influence of a chiral feature. msu.edu This can be a chiral catalyst, a chiral reagent, or a chiral auxiliary attached to the substrate. numberanalytics.comnumberanalytics.com

For this compound, a key step for asymmetric induction would be the stereoselective reduction of a ketone precursor, 4-methyl-3-oxomorpholine-6-carbaldehyde, or a related ketone.

Catalytic Asymmetric Reduction: The reduction of a 6-acyl-4-methylmorpholin-3-one precursor using a chiral catalyst system, such as a Noyori-type ruthenium catalyst with hydrogen gas or a CBS (Corey-Bakshi-Shibata) catalyst with a borane source, could produce the (R)- or (S)-alcohol with high enantiomeric excess.

Chiral Auxiliaries: An achiral morpholinone precursor could be attached to a chiral auxiliary. Subsequent diastereoselective reactions, such as an alkylation or reduction, would be directed by the auxiliary. The auxiliary is then cleaved to reveal the enantiopure product. For example, chiral 1,2-amino alcohols have been used as auxiliaries in the synthesis of chiral morpholin-2-ones from arylglyoxals. researchgate.net

The table below compares the main strategies for asymmetric synthesis. mdpi.com

| Strategy | Principle | Advantages | Disadvantages |

| Chiral Pool | Stereocenter is sourced from a natural, enantiopure starting material (e.g., amino acid). | High enantiopurity, often fewer steps, predictable absolute configuration. | Limited to the structures and stereochemistries available from nature. |

| Asymmetric Catalysis | An achiral substrate is converted to a chiral product using a small amount of a chiral catalyst. | High atom economy, can often produce either enantiomer by choosing the catalyst ligand. | Catalyst development can be complex and expensive. |

| Chiral Auxiliary | An achiral substrate is temporarily attached to a chiral molecule that directs a stereoselective reaction. | Reliable and predictable facial selectivity, well-established methods. | Stoichiometric use of the auxiliary, requires extra steps for attachment and removal. |

Novel Synthetic Routes and Process Optimization

Recent advances in synthetic chemistry focus on improving efficiency, sustainability, and scalability. For the synthesis of this compound and its analogues, several novel strategies and optimization techniques can be envisioned.

One promising approach is the use of multicomponent reactions (MCRs) , where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. An Ugi MCR followed by a cyclization step has been used to create morpholinone scaffolds, offering a rapid way to build molecular complexity. researchgate.net

Process optimization is key to developing a commercially viable synthesis. This involves refining reaction conditions to maximize yield and purity while minimizing cost and environmental impact. For the N-methylation step required to introduce the methyl group at the 4-position, traditional reagents like methyl iodide can be replaced with greener alternatives like dimethyl carbonate (DMC). The synthesis of N-methylmorpholine from morpholine using DMC has been shown to be effective, proceeding with high yield and selectivity, and producing only methanol (B129727) and CO₂ as byproducts. asianpubs.org

Further optimization could involve:

Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives.

Catalysis: Investigating heterogeneous catalysts that can be easily recovered and recycled.

Flow Chemistry: Converting batch processes to continuous flow systems can improve safety, control over reaction parameters, and scalability.

Solid-Phase Synthesis: As demonstrated for related structures, immobilizing an intermediate on a polymer support can simplify purification by allowing reagents and byproducts to be washed away. nih.gov

Optimization of the cyclization step to form the morpholinone ring is also critical. A study on the synthesis of morpholine-2,5-diones from amino acids systematically optimized parameters such as the base (e.g., NaHCO₃), solvent (e.g., DMF), and temperature to achieve high yields and purity. nih.gov A similar systematic approach could be applied to optimize the intramolecular cyclization leading to this compound.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features of each starting material. nih.gov These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate complex molecular architectures from simple precursors. nih.govmdpi.com In the context of synthesizing morpholin-3-one scaffolds, MCRs offer a convergent approach to this privileged heterocyclic motif, which is a common core in many biologically active compounds. researchgate.net

One notable MCR approach for the asymmetric synthesis of functionalized morpholin-3-ones is the organocatalytic [3+3]-cycloaddition. This strategy involves the reaction between in situ generated azaoxyallyl cations and γ-hydroxy-α,β-unsaturated ketones. researchgate.net The reaction, catalyzed by a cinchonidine-derived squaramide, proceeds with good to excellent enantioselectivity. While not a direct synthesis of this compound, the methodology provides a framework for accessing substituted morpholin-3-one analogues by varying the substituents on the ketone and hydroxamate starting materials. The choice of these precursors directly influences the substitution pattern on the final morpholinone ring.

The general mechanism for this type of MCR involves the formation of key intermediates that ultimately lead to the heterocyclic product through a series of condensation, addition, and cyclization steps within a single pot. mdpi.com The efficiency of MCRs makes them particularly valuable in the construction of compound libraries for drug discovery and development. nih.gov

Table 1: Representative Organocatalytic [3+3]-Cycloaddition for Morpholin-3-one Synthesis researchgate.net

| Reactant A (Azaoxyallyl Cation Precursor) | Reactant B (Cycloaddition Partner) | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|

Use of Sulfamidates as Building Blocks

Cyclic sulfamidates have emerged as exceptionally versatile and reactive building blocks in modern organic synthesis, particularly for the preparation of nitrogen-containing heterocycles like morpholines. researchgate.netresearchgate.net These five-membered ring structures, typically derived from chiral 1,2-amino alcohols, act as powerful dielectrophiles. Their utility stems from a predictable, regioselective ring-opening by nucleophiles, which sets the stage for subsequent intramolecular cyclization to furnish the desired heterocyclic core. nih.govlookchem.com This strategy provides excellent stereochemical control, as the chirality of the starting amino alcohol is transferred to the final product. researchgate.net

The synthesis of morpholin-3-one analogues using this methodology generally follows a two-step sequence:

Nucleophilic Ring-Opening: A cyclic sulfamidate, prepared from an appropriate amino alcohol, undergoes regioselective nucleophilic attack. For the synthesis of morpholin-3-ones, nucleophiles such as the enolate of an α-hydroxy ester (e.g., methyl glycolate) are employed. The attack typically occurs at the carbon atom attached to the oxygen, leading to the formation of a linear sulfamate (B1201201) intermediate. nih.govlookchem.com

Intramolecular Cyclization (Lactamization): The newly formed intermediate is then induced to cyclize. This lactamization can be achieved under various conditions, including thermal, base-mediated, or cyanide-catalyzed methods, to form the six-membered morpholin-3-one ring. nih.govlookchem.com

This approach allows for the synthesis of optically pure 3-hydroxymethylmorpholine (B1309833) building blocks and their derivatives. researchgate.net The substitution pattern on the final product is determined by the choice of the initial amino alcohol (which dictates the substituent at the C-5 and C-6 positions) and the nucleophile. For instance, to generate a 6-(hydroxymethyl) substituted morpholinone, one would start with a sulfamidate derived from a 1,2-amino-3-ol precursor.

Table 2: Synthesis of Morpholin-3-one Analogues via Cyclic Sulfamidates nih.govlookchem.com

| Cyclic Sulfamidate Precursor | Nucleophile | Cyclization Method | Product Type |

|---|---|---|---|

| (4R,5S)-4-Phenyl-1,2,3-oxathiazolidine 2,2-dioxide | Methyl thioglycolate | Base-mediated | Thiomorpholin-3-one |

| (4R,5S)-4-Phenyl-1,2,3-oxathiazolidine 2,2-dioxide | α-Amino esters | Thermal / Base-mediated | Piperazin-2-one |

Chemical Reactivity and Mechanistic Investigations of 6 Hydroxymethyl 4 Methylmorpholin 3 One Derivatives

Reactivity of the Lactam Functionality

The lactam functionality, a cyclic amide, is a cornerstone of the morpholin-3-one (B89469) structure. The carbonyl group within this moiety is susceptible to nucleophilic attack, and the adjacent methylene (B1212753) group (C-2) can be involved in reactions following activation of the carbonyl.

A notable reaction of the morpholin-3-one core involves its treatment with triethyl phosphite (B83602) in the presence of phosphoryl chloride. nih.govresearchgate.net This reaction, akin to a Vilsmeier-Haack type reaction, leads to different products depending on the substitution at the lactam nitrogen. researchgate.net For a morpholin-3-one with an unprotected nitrogen (N-H), the reaction yields a 1,1-bisphosphonate at the C-3 position. nih.govresearchgate.net However, when the nitrogen is protected, for instance with a benzyl (B1604629) group, the reaction results in the formation of a dehydrophosphonate, with a double bond between C-2 and C-3. nih.govresearchgate.net

The proposed mechanism for these transformations begins with the activation of the lactam carbonyl by phosphoryl chloride, forming a Vilsmeier-Haack-like intermediate. researchgate.net This is followed by an attack from triethyl phosphite. For N-unsubstituted lactams, a keto-enol tautomerism shifts towards an imine intermediate, which then undergoes further reaction to form the bisphosphonate. researchgate.net In contrast, for N-substituted lactams, the intermediate is believed to be an enamine, which leads to the formation of the dehydrophosphonate product. nih.govresearchgate.net

Table 1: Products from the Reaction of Morpholin-3-one Derivatives with P(OEt)₃/POCl₃

| Lactam Substrate | Product Type | Reference |

| Morpholin-3-one | Tetraethyl (morpholine-3,3-diyl)bisphosphonate | nih.gov |

| 4-Benzylmorpholin-3-one | Diethyl 4-benzyl-2,3-dihydromorpholine-3-phosphonate | nih.govresearchgate.net |

Reactivity of the Hydroxymethyl Group as a Reactive Site

The hydroxymethyl group (-CH₂OH) at the C-6 position is a primary alcohol, making it a versatile site for a range of chemical modifications. numberanalytics.com Its reactivity is characteristic of primary alcohols and includes oxidation, esterification, and conversion into a good leaving group.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the reagents and reaction conditions. researchgate.netnumberanalytics.com Chemoselective oxidation of primary alcohols can be achieved using various reagent systems, such as a combination of trichloroisocyanuric acid and catalytic TEMPO, which can preferentially oxidize primary alcohols over secondary ones. nih.gov

Esterification: As a primary alcohol, the hydroxymethyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. numberanalytics.comlibretexts.org This reaction is often catalyzed by acids (Fischer esterification) or promoted by coupling agents. libretexts.org

Conversion to a Leaving Group: The hydroxyl group itself is a poor leaving group. libretexts.org To facilitate nucleophilic substitution reactions at the hydroxymethyl carbon, it must first be converted into a better leaving group. nih.gov Common strategies include:

Halogenation: Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base converts the alcohol into a tosylate or mesylate ester. These sulfonate esters are excellent leaving groups for SN2 reactions. nih.govgoogle.com

Table 2: Potential Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent Example(s) | Product Functional Group | Reference |

| Oxidation | TEMPO/Trichloroisocyanuric acid, PCC, DMP | Aldehyde, Carboxylic Acid | nih.govnumberanalytics.com |

| Esterification | Carboxylic Acid (acid catalyst), Acyl Chloride | Ester | numberanalytics.comlibretexts.org |

| Tosylation | Tosyl Chloride (TsCl), Pyridine (B92270) | Tosylate (good leaving group) | nih.govgoogle.com |

| Halogenation | SOCl₂, PBr₃ | Alkyl Halide | nih.gov |

Rearrangement Reactions and Ring Transformations

The morpholine (B109124) ring system, while generally stable, can undergo rearrangements and ring-opening reactions under specific conditions. These transformations can fundamentally alter the heterocyclic scaffold.

One such transformation is the oxidative ring-opening of morpholine derivatives. A patented method describes the use of visible light as an energy source and molecular oxygen as the terminal oxidant to cleave the C(sp³)–C(sp³) bond of the morpholine ring under mild conditions, avoiding the need for transition metals or harsh reagents. organic-chemistry.org

Mechanistic and kinetic studies on the decomposition of morpholine itself reveal that the ring can break down through pathways involving intramolecular hydrogen shifts and the formation of radical intermediates. sciengine.com These studies show that the self-decomposition of morpholine can lead to smaller fragments like ethenol and ethenamine, indicating the cleavage of the heterocyclic ring. sciengine.com

Furthermore, the synthesis of certain morpholinone derivatives can involve rearrangement steps. For instance, a zinc chloride-catalyzed cyclizative 1,2-rearrangement has been reported for the synthesis of morpholinones bearing aza-quaternary carbons. numberanalytics.com This process proceeds through a sequence involving a formal [4+2] heteroannulation followed by a 1,2-ester or amide shift. numberanalytics.com

Mechanistic Studies of Specific Reactions

Understanding the mechanisms of reactions involving morpholin-3-one derivatives is crucial for controlling reaction outcomes and designing new synthetic routes.

As previously mentioned, the reaction of morpholin-3-one with triethyl phosphite and phosphoryl chloride is proposed to proceed via a Vilsmeier-Haack-like mechanism. researchgate.net The initial step is the activation of the lactam carbonyl group. The subsequent pathway diverges depending on the N-substituent, involving either an imine intermediate for N-H lactams or an enamine intermediate for N-alkyl lactams, which dictates the final phosphonate (B1237965) or bisphosphonate product structure. nih.govresearchgate.net

The mechanism of oxidative ring cleavage of morpholine derivatives under visible light involves photoredox catalysis. This process facilitates the selective cleavage of unstrained C(sp³)–C(sp³) bonds, a challenging transformation, by using light as an energy source to generate reactive intermediates. organic-chemistry.org

Studies on the thermal decomposition of morpholine have mapped out potential energy surfaces for its unimolecular breakdown. The dominant pathway is predicted to be a 1,3-intramolecular hydrogen shift. The subsequent decomposition of the resulting morphyl radicals involves relatively low energy barriers (20–40 kcal/mol), leading to ring fragmentation into smaller molecules. sciengine.com

A significant aspect of lactam chemistry involves the formation of N-acyliminium ions as reactive intermediates. researchgate.netgoogle.com These ions are typically generated from α-hydroxy or α-alkoxy lactams under acidic conditions. While the hydroxymethyl group in 6-(hydroxymethyl)-4-methylmorpholin-3-one is not alpha to the nitrogen, the generation of an N-acyliminium ion at the C-2 position is a plausible mechanistic pathway for other potential reactions, serving as a powerful electrophile for carbon-carbon bond-forming reactions with various nucleophiles. google.combiosynth.com

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Building Block for Complex Molecular Architectures

The inherent functionalities of 6-(hydroxymethyl)-4-methylmorpholin-3-one provide a platform for the synthesis of a wide array of more complex molecules. The presence of the hydroxymethyl group offers a convenient handle for further chemical modifications, enabling its use in the creation of diverse molecular scaffolds.

Synthesis of Other Morpholine (B109124) Derivatives

The core structure of this compound serves as a foundational scaffold for the synthesis of a variety of other morpholine derivatives. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 6-position, leading to a library of novel morpholine compounds with potentially diverse biological and chemical properties.

Furthermore, the chiral nature of this starting material allows for the synthesis of enantiomerically pure morpholine derivatives, which is of paramount importance in medicinal chemistry where the stereochemistry of a molecule can dramatically influence its pharmacological activity. researchgate.net Synthetic strategies often focus on the stereocontrolled introduction of substituents to generate specific diastereomers. researchgate.net

Table 1: Potential Derivatization Reactions of the Hydroxymethyl Group

| Reagent/Reaction Condition | Product Functional Group | Potential Application |

| PBr₃ or SOCl₂ | Bromomethyl or Chloromethyl | Nucleophilic substitution reactions |

| TsCl, pyridine (B92270) | Tosyloxymethyl | Introduction of various nucleophiles |

| Oxidation (e.g., PCC, Swern) | Aldehyde or Carboxylic acid | Further elaboration into complex side chains |

| Etherification (e.g., Williamson) | Ether | Modification of solubility and electronic properties |

| Esterification | Ester | Prodrug strategies, modification of polarity |

Precursors for Advanced Heterocyclic Systems

The reactivity of the this compound scaffold extends to its use as a precursor for the synthesis of more complex, fused heterocyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, the hydroxymethyl group can be transformed into a suitable leaving group, followed by intramolecular nucleophilic attack from the nitrogen atom or another introduced functional group to form bicyclic structures. researchgate.net

One potential synthetic route involves the conversion of the hydroxymethyl group to an alkenyl group via a Wittig reaction or similar olefination protocol. The resulting 6-alkenyl-4-methylmorpholin-3-one could then undergo ring-closing metathesis (RCM) to form novel fused bicyclic systems. wikipedia.org RCM is a powerful tool in organic synthesis for the formation of various ring sizes, including those found in many biologically active natural products. wikipedia.org

Development of Pseudopeptide Isosteres

The morpholin-3-one (B89469) core of this compound is a recognized scaffold in the design of pseudopeptide isosteres. Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability. The rigidified conformation of the morpholin-3-one ring can serve to mimic the beta-turn or other secondary structures of peptides.

The functional handle at the 6-position allows for the attachment of various side chains that can mimic the residues of natural amino acids. This enables the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Utility in Catalysis and Auxiliary Roles in Organic Chemistry

While specific catalytic applications of this compound are not extensively documented, its structural features suggest potential utility in catalysis and as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org

The chiral center at the 6-position of the morpholin-3-one ring could be exploited to induce asymmetry in a variety of chemical reactions. The hydroxymethyl group provides a point of attachment for the substrate. After the desired stereoselective reaction, the auxiliary can be cleaved and potentially recovered. Oxazolidinones, which share some structural similarities with morpholin-3-ones, are well-established and effective chiral auxiliaries in asymmetric synthesis. wikipedia.org

Potential in Polymer Chemistry and Specialty Chemical Production

The application of morpholinone derivatives in polymer chemistry is an area of growing interest. While research has predominantly focused on the ring-opening polymerization (ROP) of morpholin-2-ones to produce functionalized polyesters, the potential of morpholin-3-one isomers is also being explored. The ability to introduce functionality into the polymer backbone or as pendant groups is a key advantage of using such heterocyclic monomers.

The hydroxymethyl group on this compound offers a site for the attachment of polymerizable groups or for post-polymerization modification. This could lead to the development of novel biodegradable polymers with tailored properties for applications in drug delivery, tissue engineering, and other biomedical fields. The incorporation of the morpholin-3-one unit could impart specific physical and chemical properties to the resulting polymer, such as altered hydrophilicity, degradation rates, and drug-loading capacity.

In the realm of specialty chemicals, this compound can serve as a starting material for the synthesis of unique molecules with applications in areas such as agrochemicals, and functional materials. The ability to construct complex, chiral molecules from this building block is a significant advantage in the development of new high-value chemical products.

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis (e.g., 1H, 13C, 2D NMR)

No published studies containing ¹H, ¹³C, or 2D NMR spectral data for 6-(Hydroxymethyl)-4-methylmorpholin-3-one were found. Such data would be essential for confirming the compound's covalent structure, elucidating the stereochemistry of the morpholinone ring, and analyzing its conformational dynamics in solution. Without experimental spectra, a table of chemical shifts and coupling constants cannot be compiled.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While the molecular formula (C₆H₁₁NO₃) allows for the calculation of its exact mass, no experimental mass spectra (e.g., from EI-MS or ESI-MS) are available. This prevents the analysis of its characteristic fragmentation patterns, which would be crucial for its identification in complex mixtures and for obtaining further structural information.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Detailed experimental Infrared (IR) or Raman spectra for this compound have not been reported. Analysis of these spectra would identify the vibrational frequencies of its key functional groups, such as the hydroxyl (O-H), carbonyl (C=O), and C-N and C-O bonds within the morpholine (B109124) ring. Without this data, a vibrational mode analysis cannot be performed.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallographic studies for this compound. Therefore, critical information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, remains undetermined. A data table of crystallographic parameters cannot be generated.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for the analysis of this compound are not described in the available literature. As the molecule possesses a chiral center at the 6-position, chiral chromatography would be necessary to separate its enantiomers and determine the enantiomeric excess. However, no such separation methods or corresponding data on retention times and resolution have been published.

Due to the absence of specific research and published data on this compound, a scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.

Theoretical and Computational Chemistry Studies of 6 Hydroxymethyl 4 Methylmorpholin 3 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular properties of compounds like 6-(Hydroxymethyl)-4-methylmorpholin-3-one from first principles. These calculations solve approximations of the Schrödinger equation to provide detailed insights into the behavior of electrons within a molecule, which in turn governs its geometry, stability, and reactivity. A typical DFT study would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to perform the calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholin-3-one (B89469) ring and the presence of rotatable bonds (e.g., the C-C bond of the hydroxymethyl group and the C-N bond of the methyl group) in this compound suggest the existence of multiple stable conformations. A computational conformational analysis would systematically explore the potential energy surface of the molecule to identify these low-energy conformers. This is typically achieved by rotating the dihedral angles of the flexible bonds and performing geometry optimization for each resulting structure.

The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. The results of such an analysis are often visualized as an energy landscape, which maps the potential energy as a function of the key dihedral angles. This would reveal the most stable conformation(s) of the molecule and the energy barriers between them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | 60 | 180 | 0.00 |

| B | -60 | 180 | 0.50 |

| C | 180 | 60 | 1.20 |

| D | 180 | -60 | 1.25 |

Note: This table is illustrative and not based on actual experimental or computational data.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For this compound, a DFT study would typically calculate:

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies corresponds to the infrared (IR) and Raman spectra. The predicted frequencies and intensities would be compared to experimental spectra to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei) can be a powerful tool for structure elucidation. By comparing the calculated chemical shifts with experimental data, the accuracy of the computed geometry can be confirmed.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3450 | 3400 | O-H stretch |

| 2 | 2980 | 2950 | C-H stretch (methyl) |

| 3 | 1680 | 1650 | C=O stretch (amide) |

Note: This table is illustrative and not based on actual experimental or computational data.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

A computational study would determine the energies and visualize the spatial distribution of the HOMO and LUMO of this compound.

HOMO: The energy of the HOMO is related to the ionization potential and represents the ability of the molecule to donate electrons. The location of the HOMO would indicate the most probable sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the electron affinity and represents the ability of the molecule to accept electrons. The location of the LUMO would indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Table 3: Hypothetical Frontier Molecular Orbital Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This table is illustrative and not based on actual experimental or computational data.

Thermodynamical Property Predictions

Quantum chemical calculations can also be used to predict various thermodynamic properties of a molecule at different temperatures. These properties are derived from the calculated vibrational frequencies and molecular partition function. For this compound, a computational study could provide values for:

Enthalpy of formation (ΔHf°)

Gibbs free energy of formation (ΔGf°)

Entropy (S°)

Heat capacity (Cv)

These calculated thermodynamic properties are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. An MD simulation would model the atoms of this compound and its surrounding environment (e.g., a solvent like water) as a collection of interacting particles. By solving Newton's equations of motion for this system, the trajectory of the atoms and molecules over time can be simulated.

For this compound, MD simulations could be used to:

Explore Conformational Space: MD simulations can provide a more dynamic picture of the molecule's flexibility compared to static quantum chemical calculations. By simulating the molecule over a period of time, the different conformations it can adopt and the transitions between them can be observed.

Study Solvation Effects: By explicitly including solvent molecules in the simulation, the interactions between this compound and the solvent can be investigated. This would provide insights into its solubility and how the solvent influences its conformation.

Investigate Intermolecular Interactions: MD simulations are well-suited for studying how molecules of this compound interact with each other in a condensed phase. This could reveal information about potential hydrogen bonding networks or other non-covalent interactions that might be important for its physical properties.

Mechanistic Computational Studies of Synthetic Transformations

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. If a synthetic route to this compound is known, computational methods could be used to study the mechanism of the key reaction steps.

This would typically involve:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction would be optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can be used to locate and characterize the geometry and energy of the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which is a key factor in determining the kinetics of the reaction.

Constructing a Reaction Energy Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This provides a detailed picture of the energy changes that occur throughout the reaction and can help to identify the rate-determining step.

Such a study would provide valuable insights into the factors that control the efficiency and selectivity of the synthesis of this compound and could potentially guide the development of improved synthetic methods.

Future Perspectives and Emerging Research Avenues for 6 Hydroxymethyl 4 Methylmorpholin 3 One

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of morpholinones often involves multi-step processes that may utilize harsh reagents and generate significant waste, which is inconsistent with the principles of green chemistry. chemrxiv.org Future research is increasingly focused on developing more sustainable and efficient synthetic pathways to 6-(hydroxymethyl)-4-methylmorpholin-3-one and its derivatives.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of morpholinones is a promising green alternative. Biocatalysis can offer high stereoselectivity, milder reaction conditions, and reduced environmental impact. nih.gov

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of morpholinones could lead to higher yields and purity.

Novel Catalytic Systems: The development of novel, highly efficient catalysts for the key bond-forming reactions in morpholinone synthesis is an active area of research. This includes the use of earth-abundant metals and organocatalysts to replace more hazardous or expensive reagents.

Redox-Neutral Processes: Methodologies that avoid the use of strong oxidizing or reducing agents are being explored. For instance, redox-neutral protocols for the synthesis of morpholines have been developed, which could be adapted for morpholinone synthesis. organic-chemistry.orgnih.gov

| Synthetic Approach | Advantages |

| Biocatalysis | High stereoselectivity, mild conditions, reduced waste |

| Flow Chemistry | Enhanced efficiency, improved safety, scalability |

| Novel Catalysis | Use of sustainable catalysts, improved reaction kinetics |

| Redox-Neutral Processes | Avoidance of harsh reagents, improved atom economy |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique structural features of this compound, particularly the primary alcohol of the hydroxymethyl group and the lactam functionality within the morpholinone ring, offer opportunities for a wide range of chemical transformations.

Future research in this area will likely focus on:

Functionalization of the Hydroxymethyl Group: The hydroxymethyl group can be a handle for a variety of chemical modifications, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, and conversion to other functional groups. These transformations can be used to synthesize a library of derivatives with diverse properties. nih.gov

Reactions at the Morpholinone Core: The lactam functionality of the morpholinone ring can undergo various reactions, such as reduction, hydrolysis, and reactions with organometallic reagents. The exploration of these reactions can lead to the synthesis of novel heterocyclic scaffolds. rsc.org

Asymmetric Synthesis: Given the chirality of this compound, the development of stereoselective reactions is of great interest. This would allow for the synthesis of enantiomerically pure derivatives, which is crucial for applications in medicinal chemistry.

Cross-Coupling Reactions: Modern cross-coupling methodologies can be applied to functionalize the morpholinone scaffold, enabling the introduction of a wide range of substituents and the creation of complex molecular architectures. mdpi.com

Integration into Advanced Materials and Functional Systems

The properties of the morpholinone ring make it an attractive building block for the development of advanced materials. The ability of morpholinones to undergo ring-opening polymerization (ROP) is a particularly promising avenue for future research. researchgate.netnih.gov

Biodegradable Polymers: The ROP of morpholinones can produce functionalized poly(aminoesters), which are biodegradable and have potential applications in drug delivery, tissue engineering, and other biomedical fields. researchgate.net The hydroxymethyl group of this compound could be used to introduce specific functionalities into these polymers.

Functional Polymers: The morpholinone scaffold can be incorporated into polymers to impart specific properties, such as improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

Self-Assembling Systems: The design of morpholinone derivatives that can self-assemble into well-defined nanostructures is an emerging area of research. These materials could have applications in areas such as sensing, catalysis, and electronics.

| Material Type | Potential Application |

| Biodegradable Polymers | Drug delivery, tissue engineering |

| Functional Polymers | Specialty plastics, coatings |

| Self-Assembling Systems | Nanosensors, catalysts |

Computational Design and Prediction of Novel Morpholinone Derivatives

Computational chemistry and molecular modeling are powerful tools for the design and prediction of the properties of novel molecules. nih.gov In the context of this compound, these methods can be used to:

Pharmacophore Modeling: By identifying the key structural features required for a desired biological activity, pharmacophore models can guide the design of new morpholinone derivatives with improved potency and selectivity. researchgate.netdovepress.comnumberanalytics.comnih.govslideshare.net

In Silico Screening: Virtual screening of large compound libraries can identify promising candidates for further experimental investigation, thereby accelerating the drug discovery process. nih.govresearchgate.net

Prediction of Physicochemical Properties: Computational methods can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new drugs and materials. mdpi.com

Reaction Mechanism Studies: Quantum chemical calculations can provide insights into the mechanisms of chemical reactions, aiding in the optimization of reaction conditions and the design of more efficient synthetic routes.

Role in Expanding the Chemical Space of Heterocyclic Scaffolds

The morpholine (B109124) and morpholinone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and their favorable pharmacokinetic properties. nih.govnih.govresearchgate.net this compound and its derivatives can play a significant role in expanding the chemical space of heterocyclic compounds.

Diversity-Oriented Synthesis: By using this compound as a starting material, a wide variety of structurally diverse molecules can be synthesized, leading to the discovery of new biological activities. researchgate.netnih.gov

Fragment-Based Drug Discovery: The morpholinone scaffold can be used as a fragment in fragment-based drug discovery, a powerful method for the identification of new lead compounds.

Novel Heterocyclic Systems: Chemical transformations of the morpholinone ring can lead to the synthesis of novel heterocyclic systems with unique three-dimensional shapes and properties. nih.gov The development of new synthetic methodologies is crucial for accessing a wider range of functionalized heterocyclic compounds. rsc.org

Q & A

Basic: What synthetic strategies are recommended for preparing 6-(Hydroxymethyl)-4-methylmorpholin-3-one with high purity?

Methodological Answer:

A common approach involves multi-step reactions starting from morpholine derivatives. For example, substituted morpholines can undergo hydroxymethylation using formaldehyde derivatives under controlled pH (e.g., NaHCO₃ buffer) to minimize side reactions . Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to achieve >95% purity, as confirmed by HPLC . Reaction optimization (e.g., temperature at 60–80°C, 1–2 hours) balances yield and byproduct formation.

Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?

Methodological Answer:

Discrepancies in and NMR spectra (e.g., unexpected splitting or shifts) often arise from stereochemical variations or solvent effects. For example, diastereomeric byproducts from incomplete stereocontrol during synthesis may require chiral HPLC separation (e.g., Chiralpak AD-H column, hexane/isopropanol) . Computational modeling (DFT-based NMR prediction) can validate assignments . Comparative analysis with structurally analogous compounds (e.g., 4-methylmorpholin-3-one derivatives) helps isolate spectral anomalies .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- LC-MS : Confirms molecular ion ([M+H]) and detects impurities. Use electrospray ionization (ESI) in positive mode with a C18 column (gradient: 5–95% acetonitrile/water) .

- NMR : , , and NMR (if phosphorylated derivatives exist) identify functional groups and stereochemistry. Deuterated DMSO or CDCl₃ resolves hydroxymethyl proton signals (~δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced: How can reaction conditions be optimized to minimize formation of 4-methylmorpholin-3-one byproducts?

Methodological Answer:

Byproduct formation (e.g., over-methylation or ring-opening) is mitigated by:

- Stoichiometric control : Limit formaldehyde equivalents (1.1–1.3 eq.) to prevent di-hydroxymethylation.

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- In-situ monitoring : ReactIR tracks intermediate formation (e.g., hydroxymethylation at 1700–1750 cm) .

- Temperature gradients : Lower temperatures (40–50°C) favor kinetic control, reducing side reactions .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

The compound is hygroscopic and prone to oxidation. Recommended storage:

- Temperature : –20°C under inert gas (Ar/N₂).

- Container : Amber glass vials with PTFE-lined caps to prevent light/oxygen exposure.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical degradation . Stability should be verified monthly via LC-MS to detect degradation products (e.g., morpholinone ring-opening fragments at m/z 120–150) .

Advanced: How can researchers address low yields in the hydroxymethylation step?

Methodological Answer:

Low yields (<50%) often result from competing reactions (e.g., self-condensation of formaldehyde). Solutions include:

- Protecting groups : Temporarily block reactive amines (e.g., Boc-protection) before hydroxymethylation .

- Microwave-assisted synthesis : Reduces reaction time (10–15 minutes) and improves efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but require careful water content control (<0.1%) .

Basic: How is this compound used in drug discovery pipelines?

Methodological Answer:

The compound serves as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents). For example, its hydroxymethyl group can be phosphorylated or acylated to enhance binding affinity . In vitro assays (e.g., enzyme inhibition at IC₅₀ < 10 μM) screen derivatives, followed by ADMET profiling (hepatocyte stability, CYP450 inhibition) .

Advanced: What mechanistic insights explain regioselectivity in morpholinone derivatization?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors. Computational studies (e.g., Fukui function analysis) show higher electron density at the morpholinone oxygen, directing electrophilic attacks to the hydroxymethyl group . Steric hindrance from the 4-methyl group disfavors substitution at adjacent positions. Kinetic isotope effects (KIE) experiments (e.g., ) confirm rate-limiting steps involving proton transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.